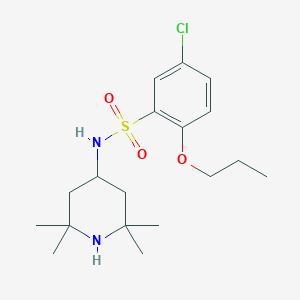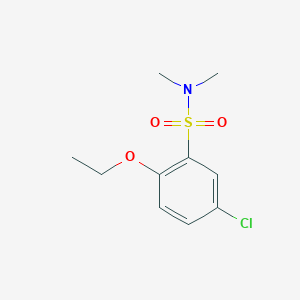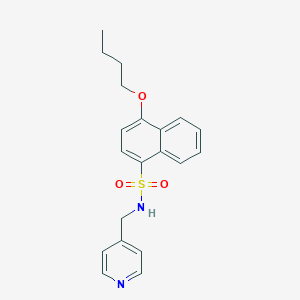
4-ethoxy-N,N,2,5-tetramethylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-N,N,2,5-tetramethylbenzene-1-sulfonamide, also known as ETS, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. This compound has shown promise in various fields, including biology, chemistry, and medicine. In
Aplicaciones Científicas De Investigación
4-ethoxy-N,N,2,5-tetramethylbenzene-1-sulfonamide has been studied for its potential applications in various scientific fields. In biology, 4-ethoxy-N,N,2,5-tetramethylbenzene-1-sulfonamide has been used as a fluorescent probe to study the localization and dynamics of proteins in living cells. 4-ethoxy-N,N,2,5-tetramethylbenzene-1-sulfonamide has also been used as a tool for studying the structural and functional properties of proteins. In chemistry, 4-ethoxy-N,N,2,5-tetramethylbenzene-1-sulfonamide has been used as a reagent for the synthesis of various compounds. In medicine, 4-ethoxy-N,N,2,5-tetramethylbenzene-1-sulfonamide has been studied for its potential use as a diagnostic tool for various diseases.
Mecanismo De Acción
4-ethoxy-N,N,2,5-tetramethylbenzene-1-sulfonamide works by binding to proteins and altering their structure and function. This binding can affect the activity of enzymes and other proteins, leading to changes in biochemical and physiological processes. 4-ethoxy-N,N,2,5-tetramethylbenzene-1-sulfonamide has been shown to specifically bind to sulfonamide-binding proteins, which are involved in various cellular processes.
Biochemical and Physiological Effects
4-ethoxy-N,N,2,5-tetramethylbenzene-1-sulfonamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-ethoxy-N,N,2,5-tetramethylbenzene-1-sulfonamide can inhibit the activity of certain enzymes and affect cellular processes such as cell division and protein synthesis. In vivo studies have shown that 4-ethoxy-N,N,2,5-tetramethylbenzene-1-sulfonamide can affect the growth and development of organisms, as well as their behavior and physiology.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-ethoxy-N,N,2,5-tetramethylbenzene-1-sulfonamide has several advantages for use in lab experiments. It is a highly specific and potent compound that can be used to selectively target proteins and cellular processes. 4-ethoxy-N,N,2,5-tetramethylbenzene-1-sulfonamide is also stable and easy to handle, making it a convenient tool for research. However, 4-ethoxy-N,N,2,5-tetramethylbenzene-1-sulfonamide does have some limitations. It can be toxic to cells at high concentrations, and its effects can be difficult to interpret due to its complex mechanism of action.
Direcciones Futuras
There are several future directions for research on 4-ethoxy-N,N,2,5-tetramethylbenzene-1-sulfonamide. One area of interest is the development of new methods for synthesizing 4-ethoxy-N,N,2,5-tetramethylbenzene-1-sulfonamide and related compounds. Another area of interest is the identification of new targets for 4-ethoxy-N,N,2,5-tetramethylbenzene-1-sulfonamide, which could lead to the discovery of new biochemical pathways and therapeutic targets. Additionally, further studies are needed to fully understand the mechanism of action of 4-ethoxy-N,N,2,5-tetramethylbenzene-1-sulfonamide and its effects on cellular processes and organisms.
Conclusion
In conclusion, 4-ethoxy-N,N,2,5-tetramethylbenzene-1-sulfonamide is a sulfonamide compound that has shown promise in various scientific fields. Its synthesis method has been optimized to produce high yields of 4-ethoxy-N,N,2,5-tetramethylbenzene-1-sulfonamide with high purity. 4-ethoxy-N,N,2,5-tetramethylbenzene-1-sulfonamide has been studied for its potential applications in biology, chemistry, and medicine, and has been shown to affect various cellular processes and organisms. While 4-ethoxy-N,N,2,5-tetramethylbenzene-1-sulfonamide has several advantages for use in lab experiments, further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
4-ethoxy-N,N,2,5-tetramethylbenzene-1-sulfonamide can be synthesized through a multi-step process involving the reaction of 4-ethylphenol with sulfuric acid, followed by the reaction with dimethylamine and formaldehyde. The resulting product is then treated with methyl iodide to yield 4-ethoxy-N,N,2,5-tetramethylbenzene-1-sulfonamide. This synthesis method has been optimized to produce high yields of 4-ethoxy-N,N,2,5-tetramethylbenzene-1-sulfonamide with high purity.
Propiedades
Nombre del producto |
4-ethoxy-N,N,2,5-tetramethylbenzene-1-sulfonamide |
|---|---|
Fórmula molecular |
C12H19NO3S |
Peso molecular |
257.35 g/mol |
Nombre IUPAC |
4-ethoxy-N,N,2,5-tetramethylbenzenesulfonamide |
InChI |
InChI=1S/C12H19NO3S/c1-6-16-11-7-10(3)12(8-9(11)2)17(14,15)13(4)5/h7-8H,6H2,1-5H3 |
Clave InChI |
KLDPCEJVRLMVLV-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N(C)C)C |
SMILES canónico |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(4-Ethoxy-1-naphthyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B275259.png)


![2-[(6-Propoxynaphthalen-2-yl)sulfonylamino]benzoic acid](/img/structure/B275306.png)







